molecular formula C16H14N4O2S B2901853 N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 538337-02-9

N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2901853
CAS No.: 538337-02-9
M. Wt: 326.37
InChI Key: BSNYOSVNXJFDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core linked to a substituted acetamide, a structure of significant interest in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole scaffold is a privileged structure in anticancer research due to its ability to interact with multiple biological targets . Compounds containing this scaffold have demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are pivotal for cancer cell proliferation . Furthermore, structurally related N-substituted-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide analogs have shown promising potential as antimicrobial agents in scientific studies . Researchers value this class of compounds for exploring structure-activity relationships and developing novel therapeutic agents. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-4-2-6-13(8-11)18-14(21)10-23-16-20-19-15(22-16)12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNYOSVNXJFDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Pyridin-3-yl)-1,3,4-Oxadiazole-2-Thiol

The oxadiazole ring is constructed via cyclization of a hydrazide with carbon disulfide under basic conditions.

Procedure :

  • Isonicotinic hydrazide (derived from isoniazid) reacts with carbon disulfide in ethanol under reflux with potassium hydroxide.
  • Acidification with hydrochloric acid precipitates 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (Intermediate A).

Reaction :
$$
\text{Isonicotinic hydrazide} + \text{CS}2 \xrightarrow[\text{Reflux}]{\text{KOH}} \text{Intermediate A} + \text{H}2\text{S} \quad
$$

Yield : ~70–75% after recrystallization.

Preparation of N-(3-Methylphenyl)Chloroacetamide

The acetamide side chain is synthesized via nucleophilic acyl substitution.

Procedure :

  • 3-Methylaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base.
  • The product, N-(3-methylphenyl)chloroacetamide (Intermediate B), is purified via vacuum distillation.

Reaction :
$$
\text{3-Methylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Intermediate B} + \text{HCl} \quad
$$

Yield : ~85–90%.

Coupling of Oxadiazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution between Intermediate A and B.

Procedure :

  • Intermediate A is deprotonated with sodium hydride in dry acetone.
  • Intermediate B is added, and the mixture is refluxed for 6–8 hours.
  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Reaction :
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{Reflux}]{\text{Acetone}} \text{Target Compound} + \text{NaCl} \quad
$$

Yield : ~60–65%.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation.

  • Conditions : 150°C, 20 minutes, solvent-free.
  • Yield : Comparable to conventional methods (~70%).

Solid-Phase Synthesis

Immobilized hydrazides on resin enable scalable production.

  • Advantages : Simplified purification, higher throughput.
  • Yield : ~55–60%.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Parameter Laboratory Scale Industrial Scale
Solvent Ethanol/Acetone Tetrahydrofuran (THF)
Catalyst KOH NaOH (cost-effective)
Temperature Control Reflux Continuous flow reactor

Industrial methods prioritize cost reduction and waste minimization.

Purification Techniques

  • Crystallization : Ethanol/water mixtures for intermediate isolation.
  • Chromatography : Reserved for final product polishing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the oxadiazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits several biological activities that are of interest for therapeutic applications:

  • Anticancer Properties :
    • Several studies have indicated that N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide shows potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, one study reported an IC50 value of approximately 5 µM against human breast cancer cells (MCF-7), suggesting its effectiveness in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects :
    • The compound has also been evaluated for its anti-inflammatory properties. In vivo studies showed that it significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis. This suggests a potential use in treating inflammatory diseases .
  • Antioxidant Activity :
    • Research indicates that N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide can enhance the antioxidant defense mechanisms in cells, reducing oxidative stress markers such as malondialdehyde (MDA) while increasing the activity of antioxidant enzymes .

Antitumor Activity Study

A detailed study assessed the effects of N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide on various cancer cell lines, including MCF-7 and HCT116. The results indicated:

  • Significant reduction in cell viability at concentrations as low as 10 µM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Anti-inflammatory Research

In a controlled experiment involving arthritis models, the compound was administered at varying doses:

  • Results showed a dose-dependent decrease in inflammation markers.
  • Histological analysis revealed reduced synovial inflammation and joint damage compared to untreated controls.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes or receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It may interfere with signaling pathways such as the PI3K/Akt pathway, leading to inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Key structural variations among analogs include substitutions on the oxadiazole ring and the aryl group of the acetamide moiety. These modifications influence physicochemical properties (e.g., solubility, molecular weight) and biological efficacy.

Table 1: Comparative Overview of Key Analogs
Compound Name/ID Oxadiazole Substituent Acetamide Substituent Biological Activity Key Data (IC₅₀/MIC) Molecular Weight (g/mol) Reference
Target Compound Pyridin-3-yl 3-Methylphenyl Not reported ~375 (estimated)
7c Thiazol-4-yl-methyl 3-Methylphenyl Not specified 375
129 Benzyl 3-Trifluoromethylphenyl ALP inhibition, Anticancer 0.420 ± 0.012 µM
Derivative from 4-Acetamidophenyl Varied aryl groups Antibacterial (S. aureus) MIC: 63 µg/mL
Compound 4-Bromophenyl 3-Trifluoromethylphenyl Not reported 458.25

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~375 g/mol) is lower than the bromophenyl analog (458.25 g/mol, ), which may improve bioavailability .
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 129) enhance binding to enzymes, while electron-donating groups (e.g., methyl in the target compound) may improve solubility .

Biological Activity

N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound that has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates both a 3-methylphenyl moiety and a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 3 methylphenyl 2 5 pyridin 3 yl 1 3 4 oxadiazol 2 yl sulfanyl acetamide\text{N 3 methylphenyl 2 5 pyridin 3 yl 1 3 4 oxadiazol 2 yl sulfanyl acetamide}

This structure allows for various interactions with biological targets due to the presence of functional groups such as the oxadiazole and pyridine rings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole moiety is known to exhibit significant antimicrobial and anticancer activities. These effects are believed to arise from the compound's ability to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable antimicrobial properties. A study comparing various oxadiazole derivatives found that those with similar structures to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways that regulate cell survival and proliferation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using several human cancer cell lines (e.g., A549 lung cancer cells and HepG2 liver cancer cells). Results indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example:

Cell LineConcentration (µM)Viability (%)
A5495075
HepG210060

These findings suggest a favorable therapeutic index for this compound .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

  • Substituent Variations : Altering the substituents on the pyridine or phenyl rings can enhance or diminish biological activity.
  • Linker Modifications : Changing the length or nature of the sulfur-containing linker may affect the compound's ability to bind to biological targets.

Case Studies

Several studies have highlighted the efficacy of similar compounds derived from the oxadiazole framework. For example:

  • Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against multiple bacterial strains. Compounds similar to N-(3-methylphenyl)-2-[...] showed higher potency than standard antibiotics like ciprofloxacin .
  • Anticancer Screening : In vitro studies demonstrated that certain oxadiazole derivatives exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong anticancer potential .

Q & A

Q. Optimization strategies :

  • Adjust stoichiometric ratios (e.g., 1.2:1 thiol:chloroacetyl chloride) to minimize unreacted starting material.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism, rotational isomers, or impurities. Methodological approaches include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the acetamide group) by analyzing peak splitting at different temperatures .
  • X-ray crystallography : Resolve ambiguities in bond connectivity using SHELXL for refinement. For example, the oxadiazole sulfur’s position can be confirmed via electron density maps .
  • DFT calculations : Compare experimental IR spectra with theoretical vibrational modes (e.g., using Gaussian09) to validate functional groups like the C=O stretch (1680–1700 cm⁻¹) .

Case study : A mismatch in the sulfanyl group’s chemical shift (δ 3.8–4.2 ppm in ¹H NMR) could indicate residual solvent (e.g., DMSO-d₆). Use deuterated chloroform (CDCl₃) for cleaner spectra .

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity?

Answer:

  • Antimicrobial activity :
    • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC (minimum inhibitory concentration) values .
    • Time-kill assays : Monitor bactericidal/fungicidal kinetics over 24 hours .
  • Anticancer screening :
    • MTT assay : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and solvent-only blanks .

Advanced: How can molecular docking and QSAR models improve target identification?

Answer:

  • Docking protocols :
    • Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like E. coli DNA gyrase or human topoisomerase II. Validate with co-crystallized ligands (e.g., PDB ID 1KZN) .
    • Prioritize docking scores (< -7.0 kcal/mol) and hydrogen bonds (e.g., between the pyridine ring and Asp73) .
  • QSAR modeling :
    • Train models with descriptors (e.g., logP, polar surface area) from analogs (e.g., oxadiazole derivatives). Use partial least squares (PLS) regression to correlate structure-activity .

Pitfalls : Overfitting due to small datasets. Cross-validate with leave-one-out or k-fold methods .

Basic: What analytical techniques ensure purity and stability of the compound under varying conditions?

Answer:

  • Purity analysis :
    • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
    • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Stability studies :
    • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation products via LC-MS .

Advanced: How can crystallographic data from SHELXL refine ambiguous structural features?

Answer:

  • Data collection : Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å). Ensure resolution < 0.84 Å for high-precision refinement .
  • Refinement in SHELXL :
    • Apply restraints for disordered groups (e.g., methylphenyl rotation).
    • Validate with R-factor (< 0.05) and Flack parameter for absolute configuration .
  • Case example : Resolve ambiguity in the oxadiazole ring’s planarity by analyzing anisotropic displacement parameters (ADPs) .

Basic: What are the key reaction mechanisms involved in forming the 1,3,4-oxadiazole core?

Answer:

  • Cyclodehydration : React a thiosemicarbazide derivative with POCl₃ or H₂SO₄ to form the oxadiazole ring via elimination of H₂O .
  • Mechanistic insight : The reaction proceeds through a thiourea intermediate, with POCl₃ acting as both a catalyst and dehydrating agent. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Advanced: How to address low reproducibility in biological assays due to compound aggregation?

Answer:

  • Dynamic light scattering (DLS) : Detect aggregates (>100 nm) in PBS or DMEM. If present, revise formulation:
    • Add solubilizers (e.g., 0.01% Tween-80) .
    • Use sonication (30 sec, 40 kHz) to disrupt aggregates pre-assay .
  • Control experiments : Compare activity with/without detergent to confirm aggregation-mediated false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.